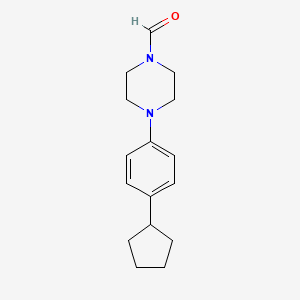
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a cyclopentylphenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethylenediamine with diols or the use of palladium-catalyzed cyclization reactions.
Introduction of the Cyclopentylphenyl Group: The cyclopentylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopentylphenyl halide reacts with the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: 4-(4-Cyclopentylphenyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Cyclopentylphenyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives and their biological effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes in the body, depending on its structural modifications.
Pathways Involved: It can modulate neurotransmitter systems, such as the serotonin and dopamine pathways, which are crucial in neurological and psychiatric conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Phenyl)piperazine-1-carbaldehyde: Lacks the cyclopentyl group, which may affect its biological activity and pharmacokinetic properties.
4-(4-Cyclohexylphenyl)piperazine-1-carbaldehyde: Contains a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical reactivity and biological effects.
Uniqueness
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
113681-97-3 |
|---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
4-(4-cyclopentylphenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H22N2O/c19-13-17-9-11-18(12-10-17)16-7-5-15(6-8-16)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2 |
InChI-Schlüssel |
XLVWSZWDEZAXJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
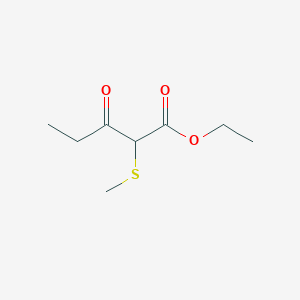
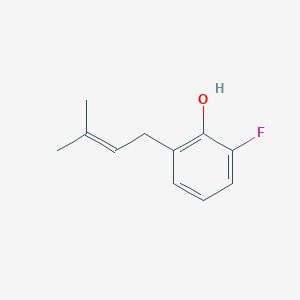
![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)
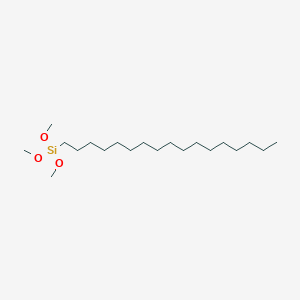
![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)

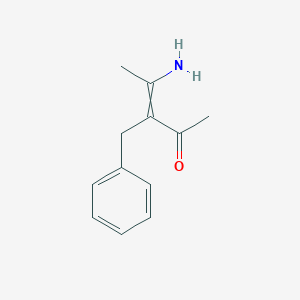
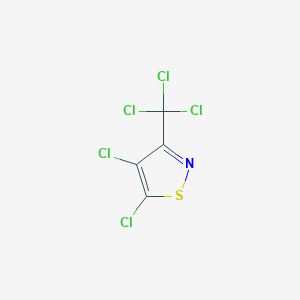
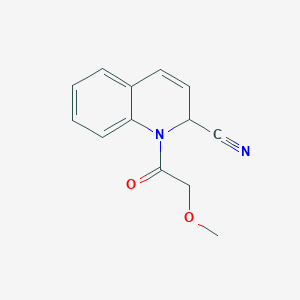
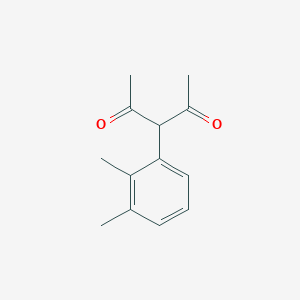
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
